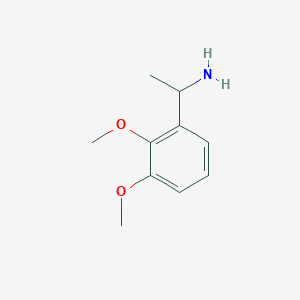![molecular formula C22H20N4O3 B3224006 2-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide CAS No. 1226456-27-4](/img/structure/B3224006.png)
2-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide
概要
説明
2-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
作用機序
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to have a wide range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that imidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Imidazole derivatives have been reported to exhibit antiproliferative activities against various cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonium acetate and a suitable amine.
Quinoline synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling reactions: The final step involves coupling the 3,4-dimethoxyphenyl group with the quinoline-imidazole intermediate using acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: The compound can be studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
類似化合物との比較
Similar Compounds
2-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide: is similar to other imidazole-quinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-imidazol-1-ylquinolin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-18-8-6-15(12-19(18)29-2)13-21(27)24-17-5-3-4-16-7-9-20(25-22(16)17)26-11-10-23-14-26/h3-12,14H,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRHCIRBNUQPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Methylphenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B3223924.png)








![5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B3223990.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide](/img/structure/B3224005.png)



